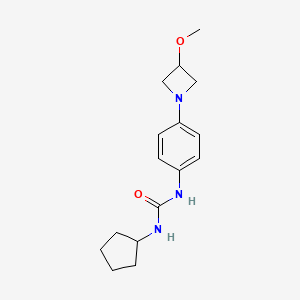![molecular formula C21H25NO7 B2847236 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate CAS No. 392235-67-5](/img/structure/B2847236.png)
2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Overview of Nitrophenols in the Atmosphere
Nitrophenols, including compounds like 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate, are significant due to their atmospheric presence, both in gas and condensed phases. These compounds originate from various sources, including combustion processes, hydrolysis of pesticides, and secondary atmospheric formation. The atmospheric nitration of phenols can occur in both gas and liquid phases, highlighting the complex processes contributing to their environmental impact. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for their identification and quantification. This broad presence and the intricate processes of formation and degradation signify the importance of nitrophenols in environmental studies, particularly in understanding atmospheric chemistry and potential impacts on air quality and health (Harrison et al., 2005).
Degradation of Organic Compounds by Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a focal point in environmental science for degrading recalcitrant compounds, including various phenols and their derivatives. These processes are essential for treating pollutants like acetaminophen in aqueous media, leading to the formation of various by-products. Understanding the kinetics, mechanisms, and by-products of AOPs, facilitated by studies on compounds such as 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate, is critical for enhancing the degradation efficiency and minimizing the ecological impact of pollutants. This knowledge aids in the development of more effective treatment strategies to mitigate the environmental accumulation of hazardous substances (Qutob et al., 2022).
Environmental Pollutants and Male Infertility
Research into environmental pollutants, including various phenol derivatives, highlights their role as endocrine disruptors with significant effects on male reproductive health. These chemicals, found in everyday plastics, can interfere with hormonal functions and adversely affect spermatogenesis. The understanding of how such compounds, through mechanisms like germ cell apoptosis, impact male fertility is crucial for developing strategies to mitigate these effects and protect reproductive health (Lagos-Cabré & Moreno, 2012).
Parabens in Aquatic Environments
The widespread use of parabens as preservatives has raised concerns over their environmental impact, particularly in aquatic ecosystems. Despite their biodegradability, parabens persist at low levels in water bodies, mainly due to continuous introduction via consumer products. Their weak endocrine-disrupting capabilities necessitate a thorough review of their occurrence, fate, and behavior in aquatic environments to assess potential health risks. Such studies are fundamental in understanding the environmental persistence of phenolic compounds and their derivatives and guiding regulatory and mitigation efforts (Haman et al., 2015).
特性
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7/c1-16(2)10-11-26-19-4-3-5-20(14-19)29-15-21(23)28-13-12-27-18-8-6-17(7-9-18)22(24)25/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVGUXRKNWSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

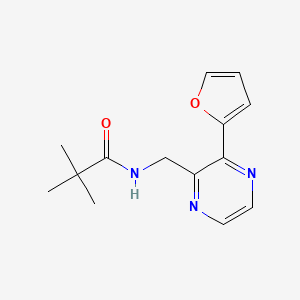
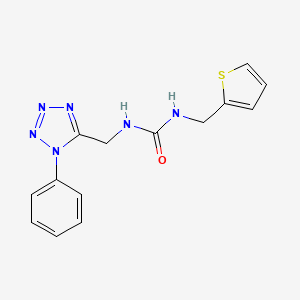
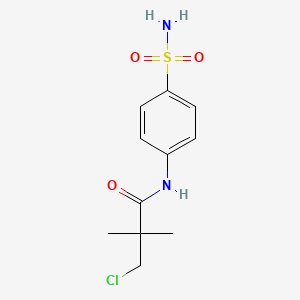

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2847158.png)
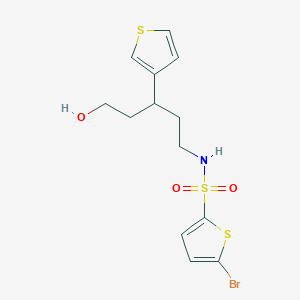
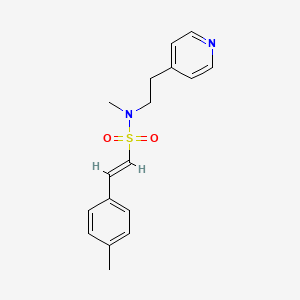

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2847170.png)
![Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2847171.png)
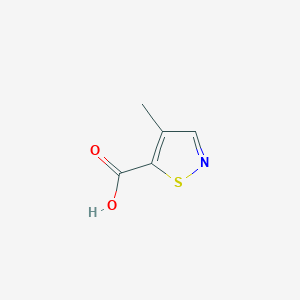
![2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2847173.png)
![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)
